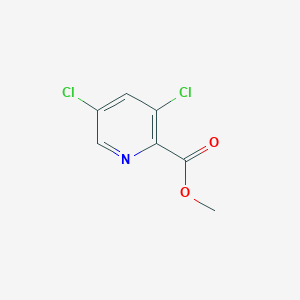

Methyl 3,5-dichloropicolinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15054. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-dichloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQBPKUDXAELAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279996 | |

| Record name | Methyl 3,5-dichloropicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5439-08-7 | |

| Record name | 5439-08-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3,5-dichloropicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3,5-dichloropyridine-2-carboxylate

Introduction

Methyl 3,5-dichloropyridine-2-carboxylate is a key intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals. Its structural motif, a di-chlorinated pyridine ring with adjacent ester functionality, makes it a versatile building block for creating more complex molecules with desired biological activities. This guide provides a detailed exploration of the scientifically robust and industrially relevant synthetic pathways to this important compound. We will delve into the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and offer insights into the critical parameters that govern the success of each step.

Strategic Analysis of Synthetic Pathways

The synthesis of methyl 3,5-dichloropyridine-2-carboxylate can be approached through several strategic disconnections. A logical and well-established route proceeds via the formation of the 3,5-dichloropyridine-2-carboxylic acid precursor, followed by esterification. This overarching strategy can be broken down into the following key stages:

-

Chlorination: Introduction of the second chlorine atom onto the pyridine ring.

-

Diazotization and Sandmeyer Reaction: Conversion of an amino group to a nitrile, which serves as a precursor to the carboxylic acid.

-

Hydrolysis: Conversion of the nitrile to the desired carboxylic acid.

-

Esterification: Formation of the final methyl ester product.

An alternative, more direct approach involves the palladium-catalyzed carbonylation of a suitable dichloropyridine precursor. This guide will focus on the first, more classical and widely documented pathway, offering a comprehensive, step-by-step analysis.

Primary Synthetic Pathway: A Detailed Walkthrough

This section provides a detailed, step-by-step guide for the synthesis of methyl 3,5-dichloropyridine-2-carboxylate, starting from the readily available 2-amino-5-chloropyridine.

Step 1: Synthesis of 2-Amino-3,5-dichloropyridine

The initial step involves the regioselective chlorination of 2-amino-5-chloropyridine. The amino group is an activating ortho-, para-director, while the existing chlorine is a deactivating meta-director. The incoming electrophile will preferentially add to the position ortho to the activating amino group. N-Chlorosuccinimide (NCS) is a convenient and effective electrophilic chlorinating agent for this transformation.

Reaction Scheme:

An In-depth Technical Guide to Methyl 3,5-dichloropicolinate (CAS 5439-08-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dichloropicolinate, with the CAS number 5439-08-7, is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its structural motif, a pyridine ring substituted with two chlorine atoms and a methyl ester, offers a unique combination of reactivity and stability. This makes it a valuable building block in the synthesis of a range of target molecules, particularly in the agrochemical and pharmaceutical industries. The strategic placement of the chlorine atoms and the carboxylate group on the pyridine scaffold allows for a variety of chemical transformations, providing access to more complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility for researchers and professionals in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 5439-08-7 | [1][2] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [3] |

| Molecular Weight | 206.03 g/mol | [3] |

| IUPAC Name | methyl 3,5-dichloropyridine-2-carboxylate | [3] |

| Appearance | Solid | [3] |

| Boiling Point | 271.8 °C at 760 mmHg | [3] |

| Purity | Typically ≥98% | [3] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water. | |

| Storage | Room temperature, in a dry, sealed container. | [3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below is a predicted analysis of its expected spectroscopic data based on the analysis of structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl ester protons.

-

~8.3-8.5 ppm (d, 1H): This downfield doublet would correspond to the proton at the 6-position of the pyridine ring. Its coupling to the proton at the 4-position would result in a doublet.

-

~8.0-8.2 ppm (d, 1H): This doublet would be assigned to the proton at the 4-position, coupled to the proton at the 6-position.

-

~3.9-4.1 ppm (s, 3H): This singlet corresponds to the three protons of the methyl ester group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

-

~163-165 ppm: Carbonyl carbon of the methyl ester.

-

~148-152 ppm: C2 and C6 carbons of the pyridine ring.

-

~135-140 ppm: C4 carbon of the pyridine ring.

-

~125-130 ppm: C3 and C5 carbons of the pyridine ring, bonded to chlorine.

-

~52-54 ppm: Carbon of the methyl group in the ester.

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

~3000-3100 cm⁻¹: C-H stretching of the aromatic ring.

-

~2950-3000 cm⁻¹: C-H stretching of the methyl group.

-

~1720-1740 cm⁻¹: Strong C=O stretching of the ester carbonyl group.

-

~1550-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

~1100-1300 cm⁻¹: C-O stretching of the ester.

-

~700-850 cm⁻¹: C-Cl stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Molecular Ion (M⁺): A cluster of peaks around m/z 205, 207, and 209, corresponding to the isotopic distribution of the two chlorine atoms. The base peak would likely be at m/z 205 for the molecule with two ³⁵Cl isotopes.

-

Key Fragments: Loss of the methoxy group (-OCH₃) to give a fragment around m/z 174, and loss of the entire ester group (-COOCH₃) to give a fragment around m/z 146.

Synthesis and Reactivity

Representative Synthesis of 3,5-Dichloropicolinic Acid

The synthesis of dichlorinated picolinic acids often starts from a more highly chlorinated pyridine derivative, followed by selective reduction or functional group manipulation. For example, a common precursor for related compounds is tetrachloropicolinic acid, which can be selectively de-chlorinated.

Representative Esterification Protocol

The conversion of a carboxylic acid to its methyl ester is a fundamental transformation in organic chemistry.

References

Physical and chemical properties of Methyl 3,5-dichloropicolinate.

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 3,5-dichloropicolinate, a halogenated pyridine derivative, represents a molecule of significant interest within the realms of synthetic chemistry and drug discovery. Its unique electronic and structural features, conferred by the presence of two chlorine atoms on the pyridine ring, make it a versatile building block for the synthesis of more complex chemical entities. This guide, intended for the discerning scientific professional, provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed protocols for its synthesis and analysis. By elucidating the causality behind experimental choices and grounding all information in authoritative sources, this document aims to serve as an essential resource for those working with this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This section details the key physical and chemical characteristics of this compound.

Structural and General Properties

This compound is a solid at room temperature.[1] Its core structure consists of a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and a methyl ester group at the 2 position.

Figure 1: Chemical Structure of this compound.

Tabulated Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |

| Molecular Weight | 206.03 g/mol | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 271.8 °C at 760 mmHg | [1] |

| IUPAC Name | methyl 3,5-dichloropyridine-2-carboxylate | [1] |

| InChI Key | SBQBPKUDXAELAZ-UHFFFAOYSA-N | [1] |

| CAS Number | 5439-08-7 | [1] |

Synthesis of this compound

The most common and direct route to this compound is through the esterification of its corresponding carboxylic acid, 3,5-dichloropicolinic acid. The Fischer esterification, a well-established acid-catalyzed reaction, is a suitable method.[2][3]

Reaction Principle

The Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed.[2]

Figure 2: Fischer Esterification Workflow.

Detailed Experimental Protocol: Fischer Esterification

Materials:

-

3,5-Dichloropicolinic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3,5-dichloropicolinic acid in an excess of anhydrous methanol.

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Neutralization: Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the excess acid. Be cautious as carbon dioxide gas will be evolved.

-

Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Washing: Wash the combined organic layers with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to yield the pure ester.

Chemical Reactivity and Handling

The reactivity of this compound is primarily dictated by the electron-withdrawing nature of the two chlorine atoms and the ester functionality on the pyridine ring. This makes the pyridine ring susceptible to nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitrogen atom. The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Handling and Storage:

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Store the compound in a tightly sealed container in a cool, dry place.

Analytical Methodologies

Accurate and reliable analytical methods are crucial for the characterization and quantification of this compound. This section outlines the key spectroscopic and chromatographic techniques that can be employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridine ring, likely in the downfield region (δ 7.0-9.0 ppm). A singlet corresponding to the methyl ester protons should appear further upfield (δ 3.5-4.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (δ 160-180 ppm). The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm), with those bonded to chlorine atoms showing characteristic shifts. The methyl carbon will be the most upfield signal (δ 50-60 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1720-1740 cm⁻¹). C-Cl stretching vibrations will be observed in the fingerprint region (below 800 cm⁻¹). Aromatic C-H and C=C/C=N stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (206.03 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 peaks in a specific ratio). Fragmentation patterns will likely involve the loss of the methoxy group (-OCH₃) and the carbonyl group (CO).

Chromatographic Analysis

-

Gas Chromatography (GC): GC coupled with a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for the separation and quantification of this compound. The choice of column and temperature program will be crucial for achieving good separation from any impurities or starting materials.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) can be used for the analysis of this compound. A UV detector would be suitable for detection, given the aromatic nature of the compound.

Figure 3: General Analytical Workflow for this compound.

Conclusion

This compound is a valuable synthetic intermediate with well-defined, albeit not extensively documented, physical and chemical properties. This guide has provided a consolidated overview of its characteristics, a detailed protocol for its synthesis via Fischer esterification, and a discussion of relevant analytical techniques. As research in medicinal and agricultural chemistry continues to evolve, the utility of this and similar halogenated heterocycles is likely to expand, making a thorough understanding of their fundamental properties and handling essential for the modern scientist.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 3,5-dichloropicolinate

Introduction

Methyl 3,5-dichloropicolinate is a halogenated pyridine derivative with significant applications in the agrochemical and pharmaceutical industries. As a key intermediate in the synthesis of various active ingredients, its structural integrity and purity are of paramount importance. Spectroscopic analysis provides a rapid, non-destructive, and highly informative approach to confirm the chemical structure and identify potential impurities. This technical guide offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing researchers, scientists, and drug development professionals with a comprehensive reference for its characterization.

Due to the limited availability of publicly accessible experimental spectra for this compound, this guide will focus on the predicted spectral features based on established principles of spectroscopy and by drawing analogies with structurally similar compounds. This approach provides a robust framework for the interpretation of experimentally acquired data.

Molecular Structure and Key Features

The structure of this compound, with the IUPAC name methyl 3,5-dichloropyridine-2-carboxylate, is characterized by a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and a methyl ester group at position 2. This substitution pattern dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation. The spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the methyl ester group.

Expected ¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 - 8.6 | Doublet | 1H | H-6 |

| ~7.9 - 8.2 | Doublet | 1H | H-4 |

| ~3.9 - 4.1 | Singlet | 3H | -OCH₃ |

Causality Behind Expected Chemical Shifts:

-

Aromatic Protons (H-4 and H-6): The pyridine ring is an electron-deficient aromatic system, which generally causes its protons to resonate at a lower field (higher ppm) compared to benzene. The two aromatic protons, H-4 and H-6, are expected to appear as doublets due to coupling with each other. The H-6 proton is anticipated to be further downfield due to the deshielding effect of the adjacent nitrogen atom and the ester group. The H-4 proton is influenced by the two chlorine atoms.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and are therefore expected to appear as a sharp singlet. Their chemical shift is influenced by the adjacent oxygen atom.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the pyridine ring.

Expected ¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~163 - 166 | C=O (ester) |

| ~148 - 152 | C-6 |

| ~145 - 149 | C-2 |

| ~140 - 144 | C-4 |

| ~131 - 135 | C-5 |

| ~128 - 132 | C-3 |

| ~52 - 55 | -OCH₃ |

Rationale for Predicted Chemical Shifts:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is characteristically found in the downfield region of the spectrum.

-

Aromatic Carbons: The carbon atoms of the pyridine ring will have distinct chemical shifts based on their substitution. The carbons directly attached to the electronegative nitrogen (C-2 and C-6) and chlorine atoms (C-3 and C-5) will be significantly influenced. The specific assignments are based on additive chemical shift rules for substituted pyridines.

-

Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear in the typical range for such functionalities.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound will be dominated by absorptions from the ester group and the aromatic pyridine ring.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2990 - 2950 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~1730 - 1710 | Strong | C=O Stretch (Ester) |

| ~1600 - 1450 | Medium to Strong | C=C and C=N Ring Stretching (Pyridine) |

| ~1300 - 1100 | Strong | C-O Stretch (Ester) |

| ~850 - 750 | Strong | C-Cl Stretch |

Interpretation of Key Absorption Bands:

-

C=O Stretch: A strong and sharp absorption band in the region of 1730-1710 cm⁻¹ is a definitive indicator of the ester carbonyl group.[1]

-

Aromatic Ring Vibrations: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the pyridine ring.[1]

-

C-O Stretch: A strong band in the 1300-1100 cm⁻¹ region corresponds to the stretching vibration of the C-O single bond of the ester functionality.

-

C-Cl Stretch: The presence of chlorine atoms will give rise to strong absorptions in the fingerprint region, typically between 850 and 750 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. For this compound, electron ionization (EI) would likely be employed.

Expected Mass Spectrometry Data

| m/z | Interpretation |

| 205/207/209 | Molecular Ion (M⁺) peak cluster |

| 174/176/178 | [M - OCH₃]⁺ |

| 146/148/150 | [M - COOCH₃]⁺ |

| 111/113 | [C₅H₂ClN]⁺ |

Analysis of Fragmentation Pathways:

The molecular ion peak is expected to appear as a characteristic cluster due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The relative intensities of these isotopic peaks will follow a predictable pattern.

Key fragmentation pathways would likely involve:

-

Loss of the methoxy radical (-OCH₃): This would result in a fragment ion at m/z 174/176/178.

-

Loss of the carbomethoxy group (-COOCH₃): This would lead to a fragment at m/z 146/148/150.

-

Further fragmentation of the pyridine ring: This can lead to smaller charged fragments, such as the loss of a chlorine atom or cleavage of the ring itself.

Visualization of Key Fragmentation

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality and reliable spectroscopic data, the following general protocols are recommended.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 300 MHz. For ¹³C NMR, a sufficient number of scans should be accumulated to obtain a good signal-to-noise ratio.

IR Spectroscopy Workflow

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Background Collection: Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Analysis

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and significant fragment ions.

Visualization of Analytical Workflow

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected chemical shifts, absorption bands, and fragmentation patterns, researchers can confidently interpret their experimental data to verify the structure and purity of this important chemical intermediate. The outlined experimental workflows provide a framework for obtaining high-quality, reproducible results, ensuring the scientific integrity of research and development activities.

References

An In-Depth Technical Guide to Methyl 3,5-dichloropicolinate: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dichloropicolinate is a chlorinated pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules. Its structural features, particularly the arrangement of chlorine atoms and the methyl ester group on the pyridine ring, make it a valuable building block in agrochemicals. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, in-depth spectroscopic analysis, and its primary application in the manufacturing of modern herbicides.

Chemical Identity and Properties

This compound is a solid at room temperature with the chemical formula C₇H₅Cl₂NO₂. Its IUPAC name is methyl 3,5-dichloropyridine-2-carboxylate. Understanding its fundamental properties is the first step in its effective utilization in a research and development setting.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |

| Molecular Weight | 206.03 g/mol | [1] |

| CAS Number | 5439-08-7 | |

| Appearance | Solid | [1] |

| Boiling Point | 271.8 °C at 760 mmHg | [1] |

Chemical Structure

The structure of this compound is defined by a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and a methyl ester group at position 2.

Caption: Chemical structure of this compound.

Synthesis of this compound

The most common and industrially relevant method for synthesizing this compound is through the esterification of 3,5-dichloropicolinic acid. This can be achieved using methanol in the presence of a strong acid catalyst or a chlorinating agent like thionyl chloride.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is adapted from established esterification procedures for similar aromatic carboxylic acids.

Materials:

-

3,5-dichloropicolinic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 3,5-dichloropicolinic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring. Alternatively, for the thionyl chloride method, add thionyl chloride dropwise at 0 °C.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 60-70 °C) for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane or ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate characterization of the synthesized product is crucial for quality control and for confirming its structure. The following is a predicted analysis of the spectroscopic data for this compound based on the known effects of its functional groups.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the aromatic protons and the methyl ester protons.

-

Aromatic Protons (Pyridine Ring): The protons at the 4 and 6 positions of the pyridine ring are in different chemical environments and are expected to appear as two distinct doublets in the aromatic region (δ 8.0-8.5 ppm). The coupling constant between these two protons would be small (in the range of 2-3 Hz), characteristic of a meta-coupling.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, typically in the range of δ 3.9-4.1 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 165-170 ppm.

-

Aromatic Carbons (Pyridine Ring): The five carbons of the pyridine ring will show distinct signals in the aromatic region (δ 120-150 ppm). The carbons attached to the chlorine atoms (C3 and C5) and the carbon attached to the ester group (C2) will be significantly deshielded.

-

Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear in the upfield region, typically around δ 52-55 ppm.[2]

Mass Spectrometry (MS) (Predicted)

Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak ([M]⁺) at m/z 205 and 207 in an approximate 9:6:1 ratio, which is characteristic of a molecule containing two chlorine atoms.

Predicted Fragmentation Pattern:

-

Loss of the Methoxy Group (-OCH₃): A significant fragment would be observed at m/z 174/176, corresponding to the loss of the methoxy radical.

-

Loss of the Carbomethoxy Group (-COOCH₃): Another key fragment would be seen at m/z 146/148, resulting from the loss of the entire methyl ester group.

-

Further Fragmentations: Subsequent loss of chlorine atoms or the pyridine ring nitrogen could lead to other smaller fragments.

Application in Herbicide Synthesis

This compound is a key intermediate in the synthesis of the arylpicolinate class of herbicides.[3] A prominent example is its use in the production of halauxifen-methyl , the active ingredient in Arylex™ active herbicides.[4]

These herbicides function as synthetic auxins, mimicking the plant growth hormone auxin.[3] This leads to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately causing their death. The synthesis of halauxifen-methyl often involves a Suzuki coupling reaction, where this compound (or a closely related derivative) is coupled with a substituted phenylboronic acid.[4] This reaction forms the crucial biaryl linkage present in the final herbicide molecule. The use of this compound allows for the precise introduction of the dichlorinated pyridine core, which is essential for the herbicidal activity.

Conclusion

This compound is a synthetically important molecule with well-defined chemical and physical properties. Its synthesis via the esterification of 3,5-dichloropicolinic acid is a robust and scalable process. The primary application of this compound as a key building block in the synthesis of advanced herbicides like halauxifen-methyl highlights its significance in the agrochemical industry. The predicted spectroscopic data provides a reliable framework for the characterization and quality control of this important chemical intermediate.

References

A Technical Guide to the Solubility of Methyl 3,5-Dichloropicolinate in Organic Solvents

For researchers, chemists, and professionals in drug development and agrochemical synthesis, understanding the solubility of active compounds is a cornerstone of process development, formulation, and quality control. Methyl 3,5-dichloropicolinate, an important intermediate in the synthesis of various agrochemicals, presents a unique solubility profile governed by its distinct molecular architecture. This guide provides an in-depth analysis of its expected solubility in common organic solvents, the underlying physicochemical principles, and robust methodologies for empirical determination.

Physicochemical Profile of this compound

A thorough understanding of a molecule's properties is paramount to predicting its behavior in different solvent environments. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Significance for Solubility |

| Molecular Formula | C₇H₅Cl₂NO₂ | Provides the elemental composition. |

| Molecular Weight | 206.03 g/mol [1][2] | Influences the energy required to disrupt the crystal lattice. |

| Physical Form | Solid[1] | Indicates that energy input (solvation energy) is needed to overcome crystal lattice forces for dissolution to occur. |

| XLogP3 | 2.3[1] | This calculated octanol-water partition coefficient suggests a moderate degree of lipophilicity, indicating a preference for non-polar environments over water. |

| Topological Polar Surface Area (TPSA) | 39.2 Ų[1] | This value, arising from the ester group and the pyridine nitrogen, suggests the molecule has polar regions capable of interacting with polar solvents. |

| Hydrogen Bond Acceptors | 3 (1 nitrogen, 2 oxygens)[1] | The molecule can accept hydrogen bonds from protic solvents, which can enhance solubility in such solvents. |

| Hydrogen Bond Donors | 0[1] | The absence of donor groups limits its ability to form hydrogen bonds with aprotic polar solvents. |

Theoretical Solubility Profile: Applying "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in predicting solubility, stating that a solute will dissolve best in a solvent that has a similar polarity.[3][4][5][6] Based on the physicochemical properties of this compound, we can predict its relative solubility in a range of organic solvents. The molecule possesses a moderately non-polar aromatic ring with two chlorine substituents, contributing to its lipophilicity (as indicated by the XLogP3 value). However, the presence of the methyl ester group and the nitrogen atom in the pyridine ring introduces polarity and hydrogen bond accepting capabilities.

This dual character suggests that this compound will exhibit the highest solubility in polar aprotic solvents that can engage in dipole-dipole interactions, and moderate solubility in polar protic solvents where it can act as a hydrogen bond acceptor. Its solubility is expected to be lower in highly non-polar solvents.

Predicted Solubility Ranking:

| Solvent | Polarity Index (P') | Solvent Type | Predicted Solubility of this compound | Rationale |

| Hexane | 0.1 | Non-polar | Low | The significant polarity mismatch between the non-polar solvent and the polar regions of the solute will limit solubility. |

| Toluene | 2.4 | Non-polar (Aromatic) | Moderate | While non-polar, the aromatic nature of toluene can engage in π-stacking interactions with the pyridine ring of the solute, potentially enhancing solubility compared to aliphatic non-polar solvents.[7] |

| Ethyl Acetate | 4.4 | Polar Aprotic | High | The polarity is well-matched, and the ester functionality of the solvent can interact favorably with the polar groups of the solute. |

| Acetone | 5.1 | Polar Aprotic | High | Similar to ethyl acetate, its high polarity and ability to engage in dipole-dipole interactions should lead to good solvation. |

| Ethanol | 4.3 | Polar Protic | Moderate to High | The polarity is suitable, and ethanol can act as a hydrogen bond donor to the nitrogen and oxygen atoms of the solute. However, the energy required to break the solvent's hydrogen bonding network may slightly limit solubility compared to polar aprotic solvents. |

| Methanol | 5.1 | Polar Protic | Moderate to High | Methanol is more polar than ethanol and can also act as a hydrogen bond donor.[6] Similar to ethanol, the disruption of the solvent's hydrogen bonding is a factor. |

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for accurate quantitative data. The following are two robust, commonly employed methods for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method

This classic and straightforward method involves preparing a saturated solution and then determining the mass of the dissolved solute by evaporating the solvent.[8][9]

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed flask or vial.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

-

-

Separation of Undissolved Solid:

-

Allow the mixture to settle.

-

Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove all undissolved particles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.

-

Gently evaporate the solvent in a fume hood or using a rotary evaporator.

-

Dry the residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the evaporating dish from the final weight.

-

Express the solubility in terms of g/100 mL or other desired units.

-

Caption: Gravimetric method workflow for solubility determination.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers a more sensitive and specific method for determining solubility, particularly for compounds that are sparingly soluble or when only small amounts of material are available.

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation:

-

Filter the saturated solution through a suitable syringe filter (e.g., 0.45 µm PTFE).

-

Dilute an accurately measured aliquot of the filtrate with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

-

HPLC Analysis:

-

Inject the prepared sample and the calibration standards into the HPLC system.

-

Develop a suitable chromatographic method (e.g., reversed-phase C18 column, isocratic mobile phase of acetonitrile/water, UV detection at an appropriate wavelength).

-

-

Quantification and Calculation:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This concentration represents the solubility.

-

Caption: HPLC method workflow for solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound. A key consideration is temperature. For most solid organic compounds, solubility increases with increasing temperature.[10][11] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the energy needed to overcome the crystal lattice forces of the solid and the intermolecular forces of the solvent.

The purity of both the solute and the solvent can also affect solubility. Impurities can alter the intermolecular interactions and lead to erroneous results.

Conclusion

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3,5-dicyclohexyl-4-hydroxybenzoate | C20H28O3 | CID 628905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Dichlorobenzylic alcohol | C7H6Cl2O | CID 43236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Toluene - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Methyl 3,5-dichlorobenzoate | C8H6Cl2O2 | CID 76192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methyl 3,6-dichloropicolinate | 1532-24-7 [sigmaaldrich.com]

Known derivatives of 3,5-dichloropicolinic acid

An In-Depth Technical Guide to the Known Derivatives of 3,5-Dichloropicolinic Acid

Abstract

3,5-Dichloropicolinic acid, a chlorinated pyridinecarboxylic acid, serves as a foundational scaffold for a diverse range of chemical derivatives with significant applications in agrochemistry and emerging potential in pharmacology. Its unique substitution pattern provides a stable and versatile platform for chemical modification, leading to compounds with highly specific biological activities. This technical guide offers a comprehensive exploration of the known derivatives of 3,5-dichloropicolinic acid, focusing on their synthesis, mechanisms of action, and applications. We delve into the well-established class of synthetic auxin herbicides, exemplified by Clopyralid, and explore the structure-activity relationships that govern their efficacy. Furthermore, this guide examines the burgeoning field of picolinic acid derivatives as potential therapeutic agents, including their evaluation as anticancer and antimicrobial compounds. Finally, the coordination chemistry of this scaffold is discussed, highlighting its utility in forming novel metal complexes. This document is intended for researchers, scientists, and professionals in drug development and agrochemical science, providing expert insights into the experimental rationale and methodologies in this field.

Introduction: The 3,5-Dichloropicolinic Acid Core

3,5-Dichloropicolinic acid (3,5-DCPA) is an organic compound with the chemical formula C₆H₃Cl₂NO₂.[1] The molecule consists of a pyridine ring substituted with a carboxylic acid group at the 2-position and chlorine atoms at the 3- and 5-positions. This specific arrangement of functional groups is critical to its chemical reactivity and biological activity. The electron-withdrawing nature of the chlorine atoms and the nitrogen atom in the pyridine ring influences the acidity of the carboxylic proton and provides specific steric and electronic properties that are leveraged in the design of its derivatives.

The primary route to derivatization involves modification of the carboxylic acid group (e.g., esterification, amidation) or substitution at other positions on the pyridine ring, often by displacing one of the chlorine atoms or by modifying a precursor molecule. The resulting derivatives have found widespread use, most notably in agriculture, but are increasingly being investigated for pharmaceutical applications.

Caption: Core structure of 3,5-Dichloropicolinic Acid.

Agrochemical Derivatives: Synthetic Auxin Herbicides

The most commercially successful derivatives of picolinic acid are found within the class of synthetic auxin herbicides. These compounds mimic the action of the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately causing their death.[2][3]

Clopyralid: The Archetypal Derivative

3,6-Dichloropicolinic acid, known as Clopyralid, is a close structural analog and a highly effective selective herbicide used to control broadleaf weeds in various crops, turf, and non-crop areas.[3][4] Although not a direct derivative of 3,5-DCPA, its synthesis and mode of action are fundamentally linked and illustrative of this chemical class. Clopyralid was first registered in the U.S. in 1987 and is valued for its systemic action, being absorbed through both leaves and roots.[2][3]

Mechanism of Action: Clopyralid and other synthetic auxins act by overwhelming the natural auxin signaling pathways in plants.[4] They bind to auxin receptors, such as the F-box protein TIR1, leading to the degradation of transcriptional repressors (Aux/IAA proteins). This, in turn, activates auxin-responsive genes, causing a cascade of effects including epinastic twisting of stems and petioles, malformed leaves, and ultimately, vascular tissue destruction and plant death.[3][5] This mechanism is highly effective in dicotyledonous (broadleaf) plants, while monocotyledonous plants like grasses show greater tolerance.

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Advanced Pyrazolyl-Picolinic Acid Derivatives

Building on the scaffold of chlorinated picolinic acids, recent research has focused on creating novel derivatives with improved efficacy, a broader weed control spectrum, and better crop safety profiles.[6] A significant advancement has been the replacement of the 6-position chlorine atom with substituted pyrazolyl rings.[6]

Researchers have designed and synthesized series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids.[7][8] These modifications are not trivial; they are based on the hypothesis that the aryl-pyrazolyl moiety can achieve a more potent or specific interaction with the auxin receptor complex.

Structure-Activity Relationship (SAR): Studies have shown that the nature and position of substituents on the aryl ring of the pyrazolyl group significantly impact herbicidal activity. For instance, certain compounds from these series have demonstrated inhibitory activity against the growth of Arabidopsis thaliana roots with IC₅₀ values many times lower than commercial herbicides like picloram and halauxifen-methyl.[6][8] Molecular docking studies suggest these potent derivatives bind more intensively to the auxin-signaling F-box protein 5 (AFB5) compared to older herbicides.[8]

| Compound ID | Description | Herbicidal Activity | Reference |

| Clopyralid | 3,6-dichloropicolinic acid | Standard, effective against key broadleaf weeds. | [2][4] |

| Aminopyralid | 4-amino-3,6-dichloropicolinic acid | ~4x more active than Clopyralid against Canada thistle. | [6] |

| Compound V-7 | 4-amino-3,5-dichloro-6-(5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic acid | IC₅₀ value 45x lower than halauxifen-methyl against A. thaliana. | [8] |

| Compound V-8 | 4-amino-3,5-dichloro-6-(5-(3-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acid | Better post-emergence activity than picloram; safe for corn and wheat. | [8] |

Experimental Protocol: Synthesis of Pyrazolyl-Picolinic Acid Derivatives

The synthesis of these advanced herbicides is a multi-step process that requires careful control of reaction conditions. The following is a representative protocol based on published literature.[6]

Objective: To synthesize 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids.

Materials:

-

Starting material (e.g., 2,3,4,5,6-pentachloropyridine)

-

Phthaloyl dichloride, DMAP, TEA, Acetonitrile

-

Cesium Fluoride (CsF), DMSO

-

Ammonium hydroxide (NH₃·H₂O)

-

Hydrazine hydrate (N₂H₄·H₂O), THF

-

Substituted acetophenone, substituted ethyl formate, Sodium Hydride (NaH)

-

Sulfuric acid, Ethanol, Potassium hydroxide (KOH)

Methodology:

-

Protection and Fluorination: The starting material is first protected and then subjected to nucleophilic substitution with CsF in DMSO to introduce a fluorine atom.[6]

-

Amination: The protected intermediate is treated with concentrated ammonium hydroxide to introduce an amino group.[6]

-

Deprotection: The protecting group is removed using hydrazine hydrate in THF and DMSO at 65°C.[6]

-

Knorr Cyclization: A substituted pyrazole ring is formed via a Knorr cyclization reaction. This involves first preparing a diketone intermediate from a substituted acetophenone and ethyl formate using NaH, followed by reaction with the hydrazine intermediate.[6]

-

Hydrolysis: The cyano group on the picolinonitrile intermediate is hydrolyzed to the final carboxylic acid product using aqueous KOH at 100°C.[6]

Pharmaceutical Derivatives: Anticancer and Antimicrobial Potential

While the herbicidal properties of picolinic acid derivatives are well-established, their potential in medicine is an active area of research. The core structure serves as a scaffold for developing agents that target various biological pathways implicated in diseases like cancer.

Picolinic Acid Derivatives as Anticancer Agents

Picolinic acid and its derivatives have been shown to exhibit antitumor effects.[9][10] The mechanism often involves inducing apoptosis (programmed cell death) in cancer cells. Research has focused on synthesizing novel derivatives and evaluating their cytotoxicity against various human cancer cell lines.

One study explored a series of 13 new picolinic acid derivatives, testing them against A549 (lung cancer) and MCF-7 (breast cancer) cell lines.[9] Compound 5 in this study, a specific derivative, showed selective cytotoxicity against A549 lung cancer cells with a GI₅₀ of 35.1 µg/mL (99.93 µM) after 48 hours of treatment, while showing no effect on MCF-7 or normal cells.[9]

Mechanism of Action: Further investigation revealed that this compound induced apoptotic cell death. This was confirmed by visualizing fragmented nuclei after DAPI staining and through DNA fragmentation assays.[9] The study also suggested that the cytotoxicity was mediated by inducing endoplasmic reticulum (ER) stress.[9] Other studies have designed picolinic acid derivatives to act as inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) kinase, a common target in cancer therapy.[11]

| Cell Line | Compound ID | Activity (GI₅₀ / IC₅₀) | Proposed Mechanism | Reference |

| A549 (Lung) | Compound 5 | GI₅₀ = 99.93 µM | ER Stress-Mediated Apoptosis | [9] |

| MCF-7 (Breast) | Compound 4C | GI₅₀ = 86.8 µg/mL | EGFR Kinase Inhibition | [11] |

| HCT-15 (Colon) | Compound 5c | IC₅₀ = (not specified) | VEGFR-2 Inhibition | [12] |

| PC-3 (Prostate) | Compound 5c | IC₅₀ = (not specified) | VEGFR-2 Inhibition | [12] |

Antimicrobial Applications

Derivatives of 3,5-dichlorobenzoic acid and related structures have been investigated for antimicrobial properties.[13][14] For instance, 3,5-dichlorobenzyl alcohol, derived from the related 3,5-dichlorotoluene, has broad-spectrum antimicrobial activity.[13] Similarly, novel scaffolds incorporating a 3,5-dichloro-2-hydroxyphenyl group (derived from a related phenol) have been synthesized and tested. One such study found that a 5-fluorobenzimidazole derivative with this substituent showed promising activity against drug-resistant fungi and Gram-positive bacteria.[15]

Coordination Chemistry of Picolinic Acid Derivatives

The picolinic acid moiety is an excellent bidentate chelating ligand, capable of coordinating with a wide range of metal ions through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group. The presence of dichloro-substituents on the ring modifies the electronic properties of the ligand, influencing the stability and structure of the resulting metal complexes.

The study of coordination compounds with dicarboxylic acids and N-donor ligands is a rich field, revealing interesting structural, magnetic, and catalytic properties.[16] For 3,5-dichloropicolinic acid, coordination can lead to the formation of mononuclear or polynuclear complexes, depending on the metal, solvent, and reaction conditions. These complexes themselves can possess unique biological activities, distinct from the free ligand. For example, copper complexes are known for their therapeutic effects, while zinc complexes are important in biological systems and can serve as precursors for nanoparticles.[16]

Caption: Common coordination modes for picolinate-type ligands.

Conclusion

The 3,5-dichloropicolinic acid scaffold is a remarkably versatile platform in applied chemistry. Its derivatives have made a profound impact on modern agriculture through the development of potent and selective synthetic auxin herbicides. The continuous evolution from foundational molecules like Clopyralid to highly optimized pyrazolyl-picolinates demonstrates the power of rational design and structure-activity relationship studies. Beyond the field, emerging research highlights the potential of this chemical family in drug discovery, with novel derivatives showing promising anticancer and antimicrobial activities. The inherent ability of the picolinic acid core to form stable coordination complexes with metals further broadens its applicability. For researchers and scientists, the derivatives of 3,5-dichloropicolinic acid represent a field rich with opportunity, from designing next-generation agrochemicals to exploring new therapeutic modalities.

References

- 1. 3,5-Dichloro-2-pyridinecarboxylic acid | C6H3Cl2NO2 | CID 219989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solutionsstores.com [solutionsstores.com]

- 3. fbn.com [fbn.com]

- 4. Growth regulator herbicides | Herbicide mode of action and sugarbeet injury symptoms [extension.umn.edu]

- 5. Synthetic Auxins | NC State Extension Publications [content.ces.ncsu.edu]

- 6. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

- 10. Antitumor activity of picolinic acid in CBA/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Commercial Grade 98% Purity Methyl 3,5-dichloropicolinate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 3,5-dichloropicolinate with a specified purity of 98%. It is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis who utilize this compound as a critical intermediate. This document delves into its chemical and physical properties, supplier information, quality control methodologies, and practical applications, offering field-proven insights to ensure its effective and safe use in a laboratory setting.

Introduction to this compound

This compound, with the IUPAC name methyl 3,5-dichloropyridine-2-carboxylate, is a chlorinated pyridine derivative. Its chemical structure, featuring a pyridine ring substituted with two chlorine atoms and a methyl ester group, makes it a versatile building block in organic synthesis.[1] The strategic placement of the chloro- and ester- functionalities allows for a variety of chemical modifications, rendering it a valuable precursor in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[2]

Chemical Structure and Properties:

-

Molecular Formula: C₇H₅Cl₂NO₂[1]

-

Molecular Weight: 206.03 g/mol [2]

-

CAS Number: 5439-08-7[3]

-

Appearance: Typically a solid.[1]

-

Boiling Point: Approximately 271.8 °C at 760 mmHg.[1]

-

Purity: This guide focuses on the commercially available 98% purity grade.[1]

The following Graphviz diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound at 98% purity. When selecting a supplier, it is crucial to consider not only the purity but also the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

Table 1: Comparison of Commercial Suppliers of 98% this compound

| Supplier | Product Number | Purity Specification | Available Documentation |

| CymitQuimica | Varies by brand | 98% | Safety Data Sheet |

| Fluorochem | 10-F220937 | 98% | General Product Information |

| Apollo Scientific | 54-OR315097 | 95% (Note: 98% may be available upon request) | General Product Information |

| MySkinRecipes | #210207 | 98% | Product Description, Physical Properties |

Note: The availability of specific batches and their corresponding CoAs should be confirmed directly with the suppliers.

A typical Certificate of Analysis for a 98% purity product should include the lot number, analysis date, and a detailed breakdown of the analytical results, including the assay value and a list of identified and unidentified impurities. While a specific CoA for this compound was not publicly available at the time of writing, a representative CoA for a similar chemical intermediate is often structured to provide this critical information.[4][5]

Quality Control and Analytical Methodologies

Ensuring the 98% purity of this compound is paramount for its successful application in sensitive syntheses. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method with UV detection is a standard approach for determining the purity of this compound and for impurity profiling.[6][7]

Illustrative HPLC-UV Protocol:

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A typical starting point could be a 70:30 (v/v) mixture of acetonitrile and water.[8]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm is a common wavelength for aromatic compounds, but the optimal wavelength should be determined by UV spectral analysis.[8]

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[8]

Method Validation: A robust HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).[2]

Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile impurities that may be present in the material. The fragmentation pattern of the parent molecule and its impurities provides valuable structural information.

General GC-MS Protocol for Chlorinated Pyridines:

-

Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, like a DB-5ms).[8]

-

Injector Temperature: 280 °C.[8]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.[8]

-

-

MS Conditions:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.[8]

Expected Fragmentation: The mass spectrum of this compound is expected to show a molecular ion peak (M+). Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) and rearrangements.[9][10] For picolinyl esters, fragmentation is often initiated by the pyridine nitrogen, leading to characteristic cleavage of the alkyl chain, which can be useful for structural elucidation of related impurities.[3][11]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the main component and for identifying and quantifying impurities.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

Methyl Protons (-OCH₃): A singlet is expected, typically in the range of 3.8-4.0 ppm.

-

Pyridine Ring Protons: Two distinct signals for the aromatic protons on the pyridine ring are expected. Due to the electron-withdrawing effects of the chlorine and ester groups, these protons will be deshielded and appear in the aromatic region of the spectrum. The precise chemical shifts and coupling patterns will depend on the specific electronic environment.[8][12]

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

Methyl Carbon (-OCH₃): A signal is expected around 50-60 ppm.[13]

-

Ester Carbonyl Carbon (C=O): A signal is expected in the range of 160-170 ppm.[13]

-

Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring, with their chemical shifts influenced by the attached substituents. The carbons bearing the chlorine atoms will be significantly affected.[13][14]

The following diagram illustrates a typical workflow for the quality control analysis of this compound.

Caption: A typical workflow for the quality control of this compound.

Applications in Synthesis

This compound serves as a key intermediate in the synthesis of various agrochemicals and is a valuable building block for the preparation of pharmaceutical precursors.

Agrochemical Synthesis: Precursor to Clopyralid

A significant application of this compound is in the synthesis of the herbicide Clopyralid (3,6-dichloropicolinic acid). Clopyralid is a selective herbicide used to control broadleaf weeds.[15][16] The synthesis typically involves the hydrolysis of the methyl ester group of this compound to the corresponding carboxylic acid.

This transformation is a fundamental reaction in organic chemistry and highlights the utility of the methyl ester as a protecting group for the carboxylic acid functionality during preceding synthetic steps. The presence of the chlorine atoms on the pyridine ring is crucial for the herbicidal activity of the final product.[17][18]

Pharmaceutical and Drug Discovery Applications

Pyridine carboxylic acid derivatives are a well-established class of compounds in drug discovery, with applications as enzyme inhibitors and in the development of various therapeutic agents.[12][19] While specific blockbuster drugs directly synthesized from this compound are not widely publicized, its structural motif is of significant interest. The dichlorinated pyridine core can be further functionalized to create libraries of compounds for screening against various biological targets. The ester group provides a convenient handle for amide bond formation, a common linkage in many drug molecules. The chlorine atoms can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functionalities.[20]

Handling, Storage, and Safety

This compound is classified as harmful.[1] It is crucial to handle this compound in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[2]

Always consult the most recent Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound of 98% purity is a readily available and versatile chemical intermediate with important applications in the agrochemical and pharmaceutical industries. A thorough understanding of its properties, coupled with robust analytical quality control, is essential for its effective and safe use in research and development. This guide provides a foundational understanding to assist scientists in sourcing, handling, and applying this valuable synthetic building block.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. molnova.com [molnova.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. iajps.com [iajps.com]

- 7. jcchems.com [jcchems.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. whitman.edu [whitman.edu]

- 11. Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. researchgate.net [researchgate.net]

- 14. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 15. Cas 1702-17-6,Clopyralid | lookchem [lookchem.com]

- 16. Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

- 20. Drug precursors - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of Picolinate Esters in Human Plasma

Abstract

This application note presents a detailed, robust, and fully validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of picolinate esters in human plasma. Picolinate esters are a class of compounds with increasing interest in pharmaceutical development, both as potential prodrugs and as metabolites. The methodology described herein utilizes a straightforward protein precipitation extraction procedure, followed by rapid and efficient chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method demonstrates excellent linearity, accuracy, precision, and sensitivity, meeting the rigorous standards for bioanalytical method validation as outlined by the International Council for Harmonisation (ICH) M10 guideline.[1][2][3][4] This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for picolinate esters in a regulated laboratory environment.

Introduction: The Rationale for Picolinate Ester Quantification

Picolinic acid, a pyridine-containing carboxylic acid, and its ester derivatives are significant in various biological and pharmaceutical contexts. Picolinate esters may be synthesized as prodrugs to enhance the absorption or modify the pharmacokinetic profile of a parent molecule. Conversely, they can be metabolites of larger drug molecules containing a picolinyl moiety. Accurate quantification of these esters in biological matrices, such as plasma, is therefore critical for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities during drug discovery and development.[5]

The primary analytical challenge lies in achieving high sensitivity and selectivity in a complex biological matrix. The pyridine nitrogen within the picolinate structure makes it highly suitable for positive mode electrospray ionization (ESI), providing a strong handle for mass spectrometric detection.[2][6] This inherent property is the cornerstone of the presented HPLC-MS/MS method, which combines the separation power of HPLC with the specificity and sensitivity of tandem mass spectrometry.[7]

Method Principles and Workflow Overview

The bioanalytical workflow is designed for efficiency, robustness, and high-throughput analysis. It begins with a simple and effective sample clean-up step, followed by instrumental analysis and data processing.

Sample Preparation Strategy: Protein Precipitation

For the extraction of picolinate esters from human plasma, protein precipitation (PPT) with an organic solvent is the chosen method.[8][9]

-

Causality: PPT is selected for its speed, simplicity, and cost-effectiveness, making it ideal for early-stage drug development where a large number of samples are often analyzed.[9] Acetonitrile is used as the precipitating agent because it efficiently denatures and precipitates plasma proteins while simultaneously solubilizing small molecule analytes like picolinate esters.[10] This approach minimizes sample handling steps and potential for analyte loss compared to more complex techniques like liquid-liquid or solid-phase extraction.[9][11] The inclusion of an internal standard (IS) at the very beginning of the process is crucial to correct for variability during sample preparation and instrumental analysis. A stable isotope-labeled (SIL) version of the analyte is the ideal IS.

Chromatographic Separation: Reversed-Phase HPLC

A reversed-phase HPLC method is employed to separate the analyte and internal standard from endogenous plasma components that are not removed during PPT.

-

Causality: A C18 stationary phase is chosen for its versatility and effectiveness in retaining moderately polar compounds like picolinate esters.[1][3] A gradient elution using water and a mixture of acetonitrile/methanol with a formic acid modifier ensures sharp peak shapes and efficient separation. Formic acid is added to the mobile phase to promote the protonation of the picolinate ester's pyridine nitrogen, which enhances chromatographic peak shape and improves ESI efficiency.[1]

Detection: Tandem Mass Spectrometry (MS/MS)

A triple quadrupole mass spectrometer is used for detection, operating in positive ESI mode and utilizing Multiple Reaction Monitoring (MRM).

-

Causality: The pyridine nitrogen of the picolinate ester is readily protonated in the ESI source, forming a strong parent ion ([M+H]⁺).[2][4] In the MRM experiment, this specific parent ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable fragment ion is selected in the third quadrupole (Q3). This process of monitoring a specific precursor-to-product ion transition provides exceptional selectivity and sensitivity, effectively eliminating background noise and allowing for precise quantification even at very low concentrations.[5]

Diagram: Bioanalytical Workflow for Picolinate Ester Quantification

Caption: High-level overview of the bioanalytical workflow.

Experimental Protocols

Materials and Reagents

-

Analytes: Picolinate Ester reference standard (>98% purity), Stable Isotope Labeled (SIL) Picolinate Ester Internal Standard (IS).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).

-